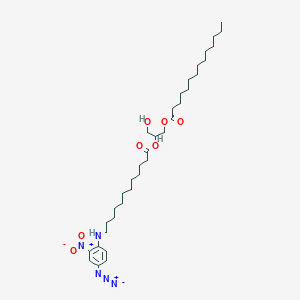
Acetanilide, 3'-acetamido-4'-allyloxy-
Overview
Description
Acetanilide, 3’-acetamido-4’-allyloxy- is an organic compound with the molecular formula C13H16N2O3 It is a derivative of acetanilide, where the acetamido group is substituted at the 3’ position and an allyloxy group is substituted at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 3’-acetamido-4’-allyloxy- typically involves the following steps:
Nitration of Acetanilide: Acetanilide is nitrated to introduce a nitro group at the desired position on the aromatic ring.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Acetylation: The amino group is acetylated to form the acetamido group.
Allylation: The hydroxyl group is introduced at the 4’ position through an allylation reaction using allyl bromide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of Acetanilide, 3’-acetamido-4’-allyloxy- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetanilide, 3’-acetamido-4’-allyloxy- can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced at the acetamido group to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Acetanilide, 3’-acetamido-4’-allyloxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 3’-acetamido-4’-allyloxy- involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the allyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The parent compound, used as an analgesic and antipyretic.
Paracetamol: A widely used analgesic and antipyretic, structurally similar to acetanilide.
Phenacetin: Another analgesic and antipyretic, similar in structure to acetanilide.
Uniqueness
Acetanilide, 3’-acetamido-4’-allyloxy- is unique due to the presence of both the acetamido and allyloxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-4-7-18-13-6-5-11(14-9(2)16)8-12(13)15-10(3)17/h4-6,8H,1,7H2,2-3H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNKVPBPDATKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC=C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144091 | |
| Record name | Acetanilide, 3'-acetamido-4'-allyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101651-51-8 | |
| Record name | Acetanilide, 3'-acetamido-4'-allyloxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101651518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 3'-acetamido-4'-allyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)

![2-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)









